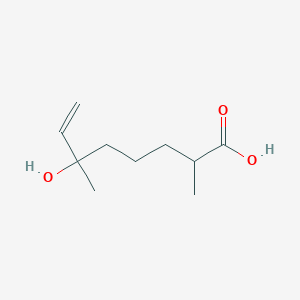

6-Hydroxy-2,6-dimethyloct-7-enoic acid

説明

6-Hydroxy-2,6-dimethyloct-7-enoic acid is a monoterpenoid isolated from the male flowers of Carica papaya. It features a hydroxyl group at position C6, two methyl groups at C2 and C6, a carboxylic acid moiety at C1, and a double bond at C7 (oct-7-enoic acid backbone) . Its molecular formula is C₁₀H₁₆O₃, with a molecular weight of 184.23 g/mol. Nuclear magnetic resonance (NMR) data confirm its structure: ¹H NMR (CDCl₃) δ 5.10 (t, J = 6.6 Hz, =CHCH₂), 2.59–2.51 (d, CH₂COOH), and 1.68–1.30 (multiple methyl signals) .

This compound exhibits moderate cytotoxicity against cancer cell lines, including A549 lung cancer (IC₅₀: 34.73–66.12 µg/mL), Hep3B liver cancer, and MCF-7 breast cancer cells . Its bioactivity is attributed to its monoterpenoid backbone and functional groups, which may interact with cellular targets involved in apoptosis or oxidative stress pathways.

特性

CAS番号 |

7047-59-8 |

|---|---|

分子式 |

C20H18ClNO4 |

分子量 |

371.8 g/mol |

IUPAC名 |

N-(3-chloro-4-methylphenyl)-2-oxo-7-propoxychromene-3-carboxamide |

InChI |

InChI=1S/C20H18ClNO4/c1-3-8-25-15-7-5-13-9-16(20(24)26-18(13)11-15)19(23)22-14-6-4-12(2)17(21)10-14/h4-7,9-11H,3,8H2,1-2H3,(H,22,23) |

InChIキー |

NZVWSHGAAZDWNP-UHFFFAOYSA-N |

SMILES |

CC(CCCC(C)(C=C)O)C(=O)O |

正規SMILES |

CCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NC3=CC(=C(C=C3)C)Cl |

溶解性 |

not available |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2,6-dimethyloct-7-enoic acid can be achieved through several synthetic routes. One common method involves the oxidation of 2,6-dimethyloct-7-en-1-ol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale oxidation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The choice of oxidizing agent and reaction parameters is crucial to achieving high purity and efficiency in the production process.

化学反応の分析

Types of Reactions

6-Hydroxy-2,6-dimethyloct-7-enoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.

Reduction: The double bond can be reduced to form a saturated compound.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is commonly employed.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 6-oxo-2,6-dimethyloct-7-enoic acid or 6-carboxy-2,6-dimethyloct-7-enoic acid.

Reduction: Formation of 6-hydroxy-2,6-dimethyloctane.

Substitution: Formation of various substituted derivatives depending on the reagent used.

科学的研究の応用

6-Hydroxy-2,6-dimethyloct-7-enoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 6-Hydroxy-2,6-dimethyloct-7-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bond within its structure allow it to participate in various biochemical reactions. These interactions can modulate enzyme activity, influence cellular signaling pathways, and affect metabolic processes.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 6-hydroxy-2,6-dimethyloct-7-enoic acid with structurally related monoterpenoids and acids:

Key Observations:

7-Methylocta-2,6-dienoic acid lacks hydroxyl and C6 methyl groups, which may explain its unrecorded cytotoxicity in available studies .

Role of Functional Groups: The carboxylic acid group in this compound likely enhances cellular uptake or target binding compared to the diol group in 2,6-dimethylocta-2,7-diene-1,6-diol, which has higher IC₅₀ values (less potent) . The C6 hydroxyl and methyl groups in the target compound may contribute to steric effects or hydrogen bonding, critical for interactions with enzymes or receptors.

Cytotoxicity and Mechanism of Action

The cytotoxic activities of these compounds against cancer cell lines are summarized below:

| Cell Line | This compound | 2,6-Dimethylocta-2,7-diene-1,6-diol |

|---|---|---|

| A549 (Lung) | 34.73–66.12 µg/mL | 72.25–86.03 µg/mL |

| Hep3B (Liver) | 34.73–66.12 µg/mL | 72.25–86.03 µg/mL |

| MCF-7 (Breast) | 34.73–66.12 µg/mL | 54.15–67.49 µg/mL |

Physicochemical Properties

- Solubility: The carboxylic acid and hydroxyl groups in this compound improve water solubility compared to 7-methylocta-2,6-dienoic acid, which is more lipophilic (LogP = 2.37) .

生物活性

6-Hydroxy-2,6-dimethyloct-7-enoic acid (often referred to as HDMOA) is a compound belonging to the class of acyclic monoterpenoids. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

Chemical Information:

- IUPAC Name: 6-hydroxy-2,6-dimethylocta-2,7-dien-4-one

- Molecular Formula: C10H16O2

- Average Molecular Weight: 168.23 g/mol

Structural Characteristics:

The compound features a hydroxyl group and multiple double bonds, which contribute to its reactivity and biological properties. Its structure can be represented as follows:

Cytotoxicity

Recent studies have highlighted the cytotoxic effects of HDMOA on various cancer cell lines. In vitro testing showed that HDMOA exhibited medium cytotoxic activity against Hep3B (liver cancer) and MCF-7 (breast cancer) cells with IC50 values ranging from 34.73 µg/mL to 66.12 µg/mL. These findings indicate potential as an anticancer agent.

| Cell Line | IC50 (µg/mL) | Cytotoxic Activity |

|---|---|---|

| Hep3B | 62.32 ± 5.03 | Medium |

| MCF-7 | 54.15 ± 5.89 | Medium |

| A549 | 70.99 ± 7.26 | Weak |

The mechanism by which HDMOA exerts its cytotoxic effects may involve the induction of apoptosis in cancer cells. Apoptosis is a programmed cell death process that is often disrupted in cancerous cells, allowing them to proliferate uncontrollably. The activation of specific signaling pathways leading to apoptosis is a crucial area for further research.

Anti-inflammatory and Antioxidant Activities

In addition to its anticancer properties, HDMOA has shown promise in anti-inflammatory and antioxidant activities. These properties are significant because inflammation is a known contributor to cancer progression and other chronic diseases.

Case Studies

- Anti-inflammatory Effects : In studies involving lipopolysaccharide-induced inflammation models, HDMOA demonstrated the ability to reduce nitric oxide production in microglial cells, suggesting its potential as an anti-inflammatory agent.

- Neuroprotective Potential : Preliminary research indicates that derivatives of similar compounds exhibit neuroprotective effects against neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease by modulating neuroinflammation and oxidative stress.

Pharmacological Implications

The diverse biological activities of HDMOA suggest potential therapeutic applications in various fields:

- Cancer Therapy : As a candidate for further development in anticancer treatments.

- Neurodegenerative Diseases : Possible use in managing conditions like Alzheimer's and Parkinson's due to its neuroprotective properties.

- Inflammatory Disorders : Potential for inclusion in treatments targeting chronic inflammatory conditions.

Q & A

Q. What extraction methods are effective for isolating 6-Hydroxy-2,6-dimethyloct-7-enoic acid from natural sources like Carica papaya flowers?

The compound is typically isolated using polar solvent extraction (e.g., methanol or ethanol) followed by chromatographic purification. Fractionation via silica gel column chromatography separates monoterpenoids from co-extracted lignans. Final identification and purity validation are achieved using HPLC coupled with mass spectrometry (HPLC-MS) .

Q. How is the antioxidant activity of this compound quantified in vitro?

Radical scavenging assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid) are employed. Results are expressed as Trolox equivalents (TE) using spectrophotometric measurements (e.g., 734 nm for ABTS•+). Dose-response curves are constructed, and IC50 values (concentration required to scavenge 50% of radicals) are calculated to compare efficacy against standards like Trolox .

Q. What spectroscopic techniques confirm the structural identity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies functional groups and carbon frameworks, while High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy verifies hydroxyl and carboxylic acid groups .

Q. How do researchers optimize extraction yields of this compound from plant matrices?

Response Surface Methodology (RSM) with central composite design evaluates variables like solvent ratio, extraction time, and temperature. ANOVA identifies significant factors, and quadratic models predict optimal conditions. Validation experiments confirm reproducibility, with data processed using software like Design-Expert .

Advanced Research Questions

Q. What experimental models are used to evaluate the cytotoxic potential of this compound, and how are dose-response relationships analyzed?

Cytotoxicity is tested on cancer cell lines (e.g., A549 lung, Hep3B liver, MCF-7 breast) using MTT or resazurin assays. Cells are treated with serial dilutions of the compound, and viability is measured after 24–72 hours. Dose-response curves are plotted to determine IC50 values, with statistical validation via software like SAS/STAT to compute mean ± standard deviation. Comparative analysis with positive controls (e.g., ellipticine) ensures data reliability .

Q. How can structural modifications enhance the bioactivity of this compound?

Derivatization strategies (e.g., esterification, glycosylation) improve solubility and metabolic stability. Structure-activity relationship (SAR) studies compare analogs using cytotoxicity assays and molecular docking to predict binding affinities. Validation includes HPLC-MS for purity and NMR for structural confirmation .

Q. What statistical approaches resolve contradictions in bioactivity data across studies?

Meta-analyses aggregate data from multiple studies to identify trends, while standardized protocols (e.g., ISO guidelines) minimize variability. Reproducibility studies in cross-laboratory settings and stringent quality control (e.g., compound purity ≥95% via HPLC) address discrepancies. Statistical tools like two-way ANOVA assess significance of experimental variables .

Q. How are synergistic effects of this compound with other anticancer agents evaluated?

Combination Index (CI) methods (e.g., Chou-Talalay) quantify synergy using CompuSyn software. Cells are treated with single agents and combinations, and isobolograms visualize interactions. Pharmacokinetic studies in rodent models assess bioavailability, while nanoformulations (e.g., liposomes) enhance targeted delivery .

Q. What challenges arise in translating in vitro cytotoxicity data to in vivo efficacy?

Differences in bioavailability, metabolic degradation, and tumor microenvironment complexity limit direct extrapolation. Preclinical models (e.g., xenograft mice) validate efficacy, with plasma pharmacokinetics monitored via LC-MS/MS. Adjuvants (e.g., P-glycoprotein inhibitors) may improve tissue penetration .

Q. How do researchers validate the specificity of this compound in antioxidant assays?

Interference from co-extracted compounds (e.g., flavonoids) is mitigated via HPLC purification. Assays are conducted under controlled pH and temperature, with negative controls (e.g., solvent-only) and reference standards (Trolox). Data normalization to total phenolic content reduces matrix effects .

Notes

- Data Presentation : Raw data (e.g., IC50 values) should be tabulated with mean ± SD, and significant differences highlighted using asterisks (*p < 0.05). Figures must include error bars and detailed captions .

- Ethical Compliance : In vivo studies require approval from institutional ethics committees, with protocols adhering to guidelines like ARRIVE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。